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molecular formula C12H14O2 B8751065 6-t-Butyl-5-hydroxybenzofuran

6-t-Butyl-5-hydroxybenzofuran

Cat. No. B8751065
M. Wt: 190.24 g/mol
InChI Key: KBBUOWIIJSDKST-UHFFFAOYSA-N
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Patent
US06403639B1

Procedure details

Under a nitrogen stream, 0.12 g of 6-t-butyl-5-trimethylacetoxybenzofuran was dissolved in 5 ml of n-hexane at room temperature and 1.31 ml of diisobutylaluminium hydride (1M in n-hexane) was added dropwise and the mixture was stirred overnight. After the reaction was quenched with 5% hydrochloric acid, the mixture was extracted with water and ethyl acetate. The organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified on a short column of silica gel (in n-hexane containing 5% ethyl acetate) to give 0.07 g of 6-t-butyl-5-hydroxybenzofuran as a reddish brown oil.
Name
6-t-butyl-5-trimethylacetoxybenzofuran
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:13]([O:14]C(=O)C(C)(C)C)=[CH:12][C:8]2[CH:9]=[CH:10][O:11][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C>CCCCCC>[C:1]([C:5]1[C:13]([OH:14])=[CH:12][C:8]2[CH:9]=[CH:10][O:11][C:7]=2[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
6-t-butyl-5-trimethylacetoxybenzofuran
Quantity
0.12 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=C(C=CO2)C=C1OC(C(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.31 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction was quenched with 5% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water and ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified on a short column of silica gel (in n-hexane containing 5% ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC2=C(C=CO2)C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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